N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a chemical compound notable for its unique structure and potential applications in various scientific fields. It is classified as an amine derivative of benzofuran, which is a bicyclic compound containing both a benzene ring and a furan ring. The compound's structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
The compound is synthesized through specific chemical reactions and is not typically found in nature. Its synthesis is documented in various chemical literature, including patents and research articles, which outline the methods of preparation and potential applications.
N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine falls under the category of organic compounds, specifically within the subcategories of:
The synthesis of N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents and catalysts to ensure high yields and purity of the final product.
The molecular formula for N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is C12H19NO2. The compound features a complex structure that includes:
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
| InChI | InChI=1S/C12H19NO2/c1-9(8-14-2)13-11-4-3-5-12-10(11)6-7-15-12/h6-7,9,11,13H,3-5,8H2,1-2H3 |
| InChI Key | ROTLRZPXWBDYTA-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC)NC1CCCC2=C1C=CO2 |
N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo several types of chemical reactions:
Common reagents and conditions include:
The major products formed through these reactions can include ketones or carboxylic acids from oxidation and alcohols or amines from reduction.
The mechanism of action for N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets depend on the context of use and require further investigation to elucidate specific pathways involved in its action.
The compound exhibits typical properties associated with organic amines and benzofurans. Its physical state (solid or liquid), melting point, boiling point, and solubility would need to be determined experimentally.
The chemical properties include its reactivity with various functional groups and its stability under different conditions. It is important to consider how environmental factors might influence these properties during storage and application.
N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amines have several scientific research applications:
This compound's versatility makes it an interesting subject for further research across multiple scientific disciplines.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: